D-Homo-S
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83606-93-3 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8S,11S,12S,17S)-7-hydroxy-7,8,12-trimethylpentacyclo[9.8.0.02,8.04,6.012,17]nonadecan-15-one |
InChI |
InChI=1S/C22H34O2/c1-20-8-6-15(23)12-14(20)4-5-16-17(20)7-9-21(2)19(16)11-13-10-18(13)22(21,3)24/h13-14,16-19,24H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19+,20+,21+,22+/m1/s1 |
InChI Key |
KNYNTZUVKJQNRG-FOPSRJGKSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC5CC5C4(C)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]5C[C@H]5[C@]4(C)O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC5CC5C4(C)O)C |
Synonyms |
18 beta-hydroxy-18 alpha-methyl-16 alpha,17alpha-methylene-D-homo-5 alpha-androstane-3-one 18-hydroxy-18-methyl-16,17-methylene-D-homoandrostane-3-one homo-androstanolone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of D Homo S
Total Synthesis Approaches to D-Homo-S Skeletons
Total synthesis provides versatile routes to access the D-homosteroid core, allowing for the introduction of specific functionalities and stereochemistry from the outset.
Retrosynthetic analysis for D-homosteroid skeletons often involves disconnecting key carbon-carbon bonds to identify readily available starting materials and known reactions. One approach involves constructing the C,D-rings first, followed by the sequential annulation of the B and A rings. Alternatively, strategies may begin with the A,B-rings and build the C and D rings. For C-nor-D-homosteroid skeletons, a strategy involving transition metal catalyzed [2+2+2] cycloisomerization has been developed. acs.org Another approach to the C-nor-D-homosteroid skeleton involves linear syntheses according to DCBA and ABCD schemes. researchgate.net
Novel synthetic routes continue to emerge to improve the efficiency and selectivity of D-homosteroid synthesis. Mukaiyama and Torgov chemistry has been applied to develop new procedures for the synthesis of steroid and D-homo steroid skeletons. researchgate.net These procedures utilize Mukaiyama-Michael reactions and intermolecular additions of carbocations to silyl (B83357) enol ethers as key transformations. researchgate.net A flexible synthesis of C17 substituted steroid and D-homo steroid skeletons has been developed using a ZnBr catalysed coupling followed by acid catalysed cyclisation. researchgate.net A stereoselective total synthesis of a novel D-homosteroid has been achieved through a twofold Heck reaction. researchgate.net Total synthesis of C-nor-D-homo-steroids has also been reported via a 7-step route. rsc.org
Semisynthetic Modifications of this compound Precursors
Semisynthetic approaches involve the chemical modification of readily available natural or synthetic steroid precursors to introduce the six-membered D-ring or modify the existing D-homo skeleton.
Derivatization strategies are employed to modify the D-homosteroid core for various purposes, including the introduction of new functional groups or the alteration of existing ones. Chemical transformations of D-homo lactone androstane (B1237026) derivatives have been reported, including Oppenauer oxidation and reactions with ethyl formate (B1220265) and sodium hydride. researchgate.net Epoxides have also been prepared from these compounds via oxidation with m-chloroperbenzoic acid (MCPBA). researchgate.net Microwave-assisted reactions have been used for the synthesis of D-ring–fused and D-homo lactone compounds in estratriene and androstane series, offering high yields and short reaction times. researchgate.net Derivatization procedures are widely used in chemical analysis to enhance detectability and improve chromatographic performance for target analytes with various functional groups such as hydroxyl, thiol, amino, carbonyl, and carboxyl groups. researchgate.net Alkylation, acylation, and silylation are common derivatization approaches. psu.edu
Chemoenzymatic approaches combine chemical and enzymatic reactions to achieve transformations that may be difficult or inefficient using purely chemical methods. While direct examples of chemoenzymatic modification specifically on D-homosteroid cores are not explicitly detailed in the search results, the broader application of chemoenzymatic synthesis in modifying complex molecules and precursors is evident. Chemoenzymatic synthesis has been utilized for the production of chiral epoxides and diols from racemic epoxides using epoxide hydrolases. tandfonline.com This highlights the potential of enzymatic methods to introduce stereoselectivity. Chemoenzymatic approaches have also been explored in the synthesis of carbohydrates and nucleosides, demonstrating their utility in complex molecule synthesis and modification. nih.govescholarship.orgmdpi.com These methods often leverage the high specificity and efficiency of enzymes under mild conditions. mdpi.com
Detailed Research Findings and Data Tables:
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| 3-acetoxy-5-androstene-17-one | -diazo--hydroxy ester formation, Rh(OAc) | Ethyl 17a-oxo-D-homo-5-androstene-17-carboxylate | Very High | nih.gov |
| 3-acetoxy estrone | -diazo--hydroxy ester formation, Rh(OAc) | Ethyl 17a-oxo-D-homoestrone-17-carboxylate | Very High | nih.gov |
Chemical transformations of 3,17-dihydroxy-16-oximino-5-androstene have yielded a series of D-homolactones. researchgate.net Oppenauer oxidation of D-homo lactone 4 afforded compound 5. researchgate.net Reaction of compound 5 with ethyl formate and sodium hydride yielded the (Z)-2-hydroxymethylene-4-en-3-one compound 6. researchgate.net
| Starting Material | Reagents/Conditions | Product | Reference |
| 3,17-dihydroxy-16-oximino-5-androstene | Synthesis route | D-homolactones (4-10) | researchgate.net |
| D-homo lactone 4 | Oppenauer oxidation | Compound 5 | researchgate.net |
| Compound 5 | Ethyl formate, Sodium hydride | (Z)-2-hydroxymethylene-4-en-3-one (6) | researchgate.net |
| Compound 7 | MCPBA oxidation | Epoxides 8 and 9 | researchgate.net |
| Epoxides 8 and 9 | Chromium(VI)-oxide | Compound 10 | researchgate.net |
Microwave irradiation has been shown to be an effective method for synthesizing D-ring–fused and D-homo lactone compounds in estratriene and androstane series, providing high yields with short reaction times. researchgate.net
Compound Names and PubChem CIDs:
Biosynthetic Pathways and Metabolic Studies of D Homo S
Synthetic Biology and Metabolic Engineering for D-Homo-S Production
While direct applications of synthetic biology or metabolic engineering for the biological production of this compound (CID 158469) were not extensively detailed in the search results, the synthesis of D-homo-steroids, including structures related to this compound, has been explored through various chemical routes. These synthetic studies provide insights into the chemical transformations involved in creating the D-homo skeleton and introducing specific functional groups, which could potentially inform future metabolic engineering efforts if a natural pathway or suitable host organism were identified or developed.
Research has focused on the preparation of various D-homo-steroid compounds. For instance, patents describe methods for preparing specified steroid compounds, sometimes employing catalysts such as platinum-alumina or palladium hydrogenation catalysts in hydrogenation steps ingentaconnect.com. The synthesis of 18-nor-D-homo-13a-androstane compounds, which are related D-homo-steroids, has been reported using a palladium hydrogenation catalyst ingentaconnect.com.
Specific synthetic transformations involving D-homo-steroid structures have also been documented. The preparation of D-homo-5α-androstan-17-one, a related structure, has been achieved through a reaction involving a lactone intermediate, paraformaldehyde, and potassium hydroxide (B78521) in ethanol (B145695) datapdf.com. Another study mentioned the reduction of D-homo-5-androsten-3β-ol using lithium aluminum hydride as part of a synthetic scheme google.com. Further synthetic work has involved the preparation of potentially cytotoxic steroidal lactones, including derivatives of D-homo-5α-androstane lboro.ac.uk. The synthesis of D-homo-6-oxasteroids and D-homo-5-iso-6-oxasteroids has also been described in patent literature archive.org.
Synthetic studies towards the total synthesis of C-nor-D-homo-steroidal alkaloids, such as cyclopamine (B1684311), have also been pursued, sometimes employing biomimetic and diastereoselective approaches researchgate.net. While these studies focus on alkaloids, they contribute to the understanding of constructing the modified steroid skeleton found in D-homo compounds. Enzymatic methods for diversification have been explored in the context of modifying these related steroidal structures researchgate.net.
Structural Elucidation and Conformational Analysis of D Homo S
Advanced Spectroscopic Techniques for D-Homo-S Structure Determination
The precise molecular architecture of D-homo steroids is elucidated through a suite of advanced spectroscopic techniques. Each method provides unique insights into the connectivity, stereochemistry, and crystalline arrangement of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of D-homo steroids in solution. msu.edu Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each atom.
In the ¹H NMR spectrum of a D-homo steroid derivative, the chemical shifts of the protons, particularly those on the D-ring and adjacent carbons (e.g., C12, C16, C17a), are diagnostic of the ring expansion. The expansion from a five- to a six-membered D-ring alters the local geometry and electron density, causing significant changes in the resonance frequencies of nearby protons compared to their counterparts in conventional steroids. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These correlations are vital for unambiguously assigning all signals and confirming the rearranged D-homo scaffold.
For instance, the analysis of a D-homoandrostanyl derivative would reveal specific coupling constants between protons on the D-ring that are characteristic of the dihedral angles in the six-membered ring chair or boat conformation. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a D-Homo Steroid Backbone Note: These are representative values and can vary based on substitution.
| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | ~3.5 (axial H) | ~71.0 |
| C17 | - | ~60.0 |
| C17a | - | ~75.0 |
| CH₃ (C18) | ~0.75 | ~12.0 |
| CH₃ (C19) | ~0.80 | ~13.5 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of D-homo steroids. When coupled with tandem mass spectrometry (MS/MS), it provides crucial structural information through controlled fragmentation of the parent ion. wikipedia.org
The fragmentation of D-homo steroids in an MS/MS experiment is often initiated by cleavage of the bonds within the expanded D-ring, as this is a point of structural modification compared to more common steroids. The fragmentation patterns are influenced by the location of functional groups and the inherent stability of the resulting fragment ions. wikipedia.org Common fragmentation pathways for steroidal skeletons include the cleavage of the D-ring and the loss of side chains attached to it. For an aza-D-homo steroid, characteristic fragmentation would involve the nitrogen-containing ring, providing definitive evidence of the D-ring expansion and heteroatom incorporation.
Table 2: Expected MS/MS Fragmentation Patterns for a Representative this compound Derivative
| Parent Ion (m/z) | Key Fragment Ion (m/z) | Interpretation of Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a hydroxyl group |
| [M+H]⁺ | [M+H - C₃H₇]⁺ | Loss of a propyl side chain |
| [M+H]⁺ | Variable | Cleavage across the D-ring, characteristic of the D-homo structure |
X-ray crystallography provides the most definitive and unambiguous structural information for molecules that can be crystallized. libretexts.org This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov
A single-crystal X-ray diffraction study of a D-homo steroid derivative, 17,17-di-n-propyl-17a-aza-D-homo-5α-androstan-3β-ol, revealed its detailed molecular structure and packing in the crystal lattice. nih.gov The analysis confirmed the presence of the six-membered D-ring and provided precise measurements of its conformation. The molecule was found to crystallize in the orthorhombic space group P2₁2₁2₁, with hydrogen bonds forming infinite chains of molecules along the c-axis. nih.gov This level of detail is crucial for understanding intermolecular interactions in the solid state. nih.gov
Table 3: Crystallographic Data for 17,17-di-n-propyl-17a-aza-D-homo-5α-androstan-3β-ol Data sourced from Martinetto et al. (2006). nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5346 |
| b (Å) | 17.6006 |
| c (Å) | 19.6978 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemical features of a molecule. umich.edu For complex chiral molecules like D-homo steroids, CD and ORD spectra serve as a "fingerprint" of their absolute configuration and conformation in solution.
The CD spectrum of a D-homo steroid is influenced by the spatial arrangement of its chromophores. The exciton (B1674681) chirality method, when applicable (e.g., in derivatives containing multiple interacting chromophores), can be used to determine the absolute configuration of stereocenters. acs.org For example, the CD spectrum of a D-homo-5α-androstane derivative was used to quantitatively analyze its stereochemical features. acs.org The expansion of the D-ring alters the torsional angles and distances between chromophoric groups, leading to predictable changes in the CD and ORD curves compared to their five-membered ring analogs. These changes provide powerful evidence for the D-homo rearrangement.
Computational Approaches to this compound Conformation and Dynamics
While spectroscopic methods provide valuable structural data, often on static states, computational approaches are essential for exploring the dynamic nature and conformational landscape of flexible molecules like D-homo steroids.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For D-homo steroids, MD simulations provide critical insights into the conformational flexibility of the expanded six-membered D-ring, which can adopt various conformations such as chair, boat, or twist-boat.
Density Functional Theory (DFT) Calculations for this compound Electronic Structure
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of complex molecules. imperial.ac.uk This quantum mechanical approach allows for the calculation of a molecule's ground-state energy and electron density, providing significant insights into its chemical properties and reactivity. imperial.ac.uk For a D-homo steroid scaffold, DFT calculations are instrumental in understanding the distribution of electrons within the molecule's atomic and molecular orbitals. wikipedia.org
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemedx.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. acs.org A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. rsc.org
Research findings from DFT calculations provide quantitative data on the electronic properties of the this compound structure. These calculations help to elucidate bond characteristics, partial atomic charges, and the energies of frontier orbitals, which are essential for predicting the molecule's behavior in chemical reactions.
Conformational Landscape Mapping of this compound Analogues
The biological function and physical properties of steroid-like molecules are intrinsically linked to their three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. organicchemistrytutor.com For this compound analogues, where the five-membered D-ring is expanded to a six-membered ring, the conformational possibilities increase significantly compared to conventional steroids. nih.govopenochem.org
Mapping the conformational landscape involves identifying all stable low-energy conformers and the energy barriers that separate them. nih.govelifesciences.org The expansion of the D-ring in a D-homo steroid introduces additional flexibility, allowing the ring to adopt various conformations such as chair, twisted-chair, boat, and twist-boat forms. openochem.org Each of these conformers possesses a distinct energy level, and the relative populations of these states at equilibrium are determined by these energy differences. Computational methods, often complementing experimental data from NMR spectroscopy, are used to model this landscape. For instance, the crystallographic structure of a D-homoandrostanyl steroid derivative shows a specific conformation stabilized by hydrogen bonds within the crystal lattice. nih.gov Understanding this landscape is crucial, as different conformers can exhibit varied interactions with biological targets.
Mechanistic Preclinical Investigations and Target Validation of D Homo S
In Vivo Mechanistic Studies of D-Homo-S in Advanced Biological Models
Mechanistic Insights into this compound Biological Effects in Disease-Relevant Animal Models
Comprehensive mechanistic insights into the biological effects of this compound in specific disease-relevant animal models are not extensively documented in the analyzed literature. While animal models are widely utilized to study disease processes and evaluate the effects of potential therapeutic compounds, including investigations into mechanisms of action nih.govkarger.commdpi.comwikipedia.org, specific studies detailing the impact of this compound in such models were not identified. Research in animal models can provide valuable data on a compound's effects within a living system, helping to understand its potential efficacy and the biological pathways it influences in the context of a disease karger.commdpi.com. Various animal models, including rodents, zebrafish, and non-human primates, are employed depending on the disease under investigation, leveraging the physiological and genetic similarities shared with humans mdpi.comwikipedia.org. The utility of these models lies in their ability to allow for the investigation of disease states and mechanisms that would be difficult or unethical to study in humans wikipedia.org. However, without specific published studies on this compound in these models, detailed mechanistic insights in this context cannot be provided.
Molecular Target Identification and Validation for this compound Action
Identifying the specific molecular targets through which a compound exerts its biological effects is a critical step in understanding its mechanism of action and validating its therapeutic potential researchgate.netoup.com. Various strategies are employed for this purpose, ranging from biochemical assays to complex systems-level approaches. However, specific details on the molecular target identification and validation for this compound action were not found in the reviewed literature.
Proteomic and Interactomic Approaches for this compound Binding Partner Discovery
Proteomic and interactomic approaches are powerful tools for identifying proteins that directly bind to a compound or are part of protein complexes modulated by its presence researchgate.netresearchgate.net. Techniques such as affinity purification coupled with mass spectrometry (chemical proteomics) can reveal compound-protein interactions on a large scale acs.orgnih.govrsc.org. Interactomics focuses on mapping protein-protein interaction networks and how these networks are affected by a compound embopress.orgnih.govresearchgate.net. While these methods are valuable for discovering potential binding partners and elucidating mechanisms tandfonline.comresearchgate.netresearchgate.net, specific applications of proteomic or interactomic strategies for identifying this compound binding partners were not identified in the available data.
Genetic and CRISPR-Based Modulations for this compound Target Validation
Genetic approaches, including gene silencing, overexpression, and the use of CRISPR/Cas9 technology, are instrumental in validating the functional relevance of a putative target for a compound's activity researchgate.netgoogle.comfrontiersin.orgoup.comrupress.orgresearchgate.net. By manipulating the expression or function of a suspected target protein, researchers can assess whether this alters the biological effects of the compound, thereby validating the target researchgate.netresearchgate.net. CRISPR/Cas9, in particular, allows for precise genome editing to create knockout cell lines or introduce specific mutations to study the role of a target gene biorxiv.orgfrontiersin.orgoup.com. Despite the widespread use of these techniques in target validation google.comresearchgate.netoup.comgoogle.com, no specific studies detailing the use of genetic or CRISPR-based modulations to validate targets of this compound were found.
D Homo S Analogues and Structure Activity Relationship Sar Studies
Rational Design and Synthesis of D-Homo-S Analogues
The rational design and synthesis of this compound analogues are driven by the desire to explore the chemical space around the this compound core and identify compounds with enhanced or altered biological profiles. Approaches to synthesizing D-homo steroids, including those that could be relevant to this compound analogues, often involve the conversion of the five-membered D-ring of natural steroids into a six-membered one. arkat-usa.org This can be achieved through various rearrangement or ring-opening and cyclization reactions. arkat-usa.org
Classical routes to D-homosteroids include the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids. arkat-usa.org More recent methods have focused on improving selectivity and have been applied to the synthesis of D-homopregnanes. arkat-usa.org Radical or anionic expansion of fused cyclopropylketones has also been adapted for the preparation of D-homo analogues of natural neurosteroids, offering enhanced flexibility in the C/D ring junction. mdpi.com For example, a radical rearrangement involving a cyclopropylketone derivative of 16-dehydropregnenolone (B108158) can lead to a D-homo analogue with a six-membered D-ring. mdpi.com Anionic rearrangement of cyclopropyldiketones has also been used to prepare D-homo analogues. mdpi.com
The synthesis of D-homoandrostane and estrane (B1239764) series derivatives has been reported through fragmentation-cyclization reactions of 16-oximino-17-hydroxy-17-substituted derivatives or by cyclization of corresponding D-seco derivatives. researchgate.net Another approach involved the synthesis of A-CD estrogen family D-homo-analogs lacking the B-ring, prepared by stereospecific reduction followed by coupling reactions. eurekaselect.com
Systematic Modification of this compound Core Structure
Systematic modification of the this compound core structure involves targeted alterations to specific functional groups, rings, or stereochemistry to probe their impact on biological activity. Based on the synthesis methods described for D-homo steroids and their analogues, potential modifications to a this compound core could include:
Ring expansion of the D-ring from five to six members, which is the defining characteristic of D-homo steroids. arkat-usa.org
Modifications to the A, B, or C rings of the steroid skeleton. nih.gov
Introduction or modification of substituents at various positions, such as C-3, C-17, C-18, or within the D-ring itself. mdpi.comnih.gov
Changes in stereochemistry, particularly at ring junctions (e.g., C/D configuration) or at substituted carbons. nih.gov
Incorporation of heteroatoms into the steroid skeleton, such as in D-homo-6-oxa analogues. researchgate.net
Creation of unsaturated derivatives or introduction of halogen atoms. researchgate.netnih.gov
Studies on other steroid derivatives provide context for the types of modifications explored. For instance, SAR studies on azasteroids, which are modified in the A-ring and at C-17, have shown the impact of these changes on enzyme inhibition and receptor binding. nih.gov Similarly, modifications to the A and D rings of 16,17-secoandrostane derivatives have been investigated for their biological activity. researchgate.net
Characterization of this compound Analogue Biological Activity Profiles
Characterization of the biological activity profiles of this compound analogues involves testing these synthesized compounds in various biological assays to determine their effects. The specific biological activities investigated depend on the intended therapeutic area or the observed properties of the parent this compound compound.
Research on D-homo steroids and their analogues has revealed a range of biological activities, including:
Anticonvulsant properties, observed in some D-homo analogues of neurosteroids. mdpi.com
Anticancer effects, with some D-homo lactone androstane (B1237026) derivatives showing antiproliferative activity against various cancer cell lines. researchgate.netmdpi.com
Inhibition of enzymes such as aromatase, 3β-hydroxysteroid dehydrogenase, 17α-hydroxylase/C17-20 lyase, and steroid sulfatase. researchgate.netresearchgate.net
Binding affinity to receptors, such as the Na+, K+-ATPase receptor for D-homo digitalis derivatives or the androgen receptor for azasteroids. nih.govnih.gov
Antiprogestin activity, reported for certain chlorinated D-homo antiprogestins. nih.gov
Detailed research findings often involve reporting the potency of these analogues, for example, using IC₅₀ values for enzyme inhibition or cell growth inhibition. While specific detailed activity data for a wide range of this compound analogues is not extensively available in the provided search results, studies on related D-homo steroids illustrate the types of data generated in this field.
For example, a study on D-bishomo steroids (with a seven-membered D-ring) analogous to testosterone (B1683101) and estradiol (B170435) showed greatly diminished biological activity compared to the natural hormones. acs.org In the case of D-homo digitalis derivatives, the C/D ring junction configuration was found to significantly influence binding affinity to the Na+, K+-ATPase receptor. nih.gov
Illustrative Example: Hypothetical Biological Activity of this compound Analogues (Note: This table contains illustrative data based on the types of studies found, not specific reported data for this compound analogues.)
| Analogue Structure (Modification) | Biological Activity Tested | Result (e.g., IC₅₀, Binding Affinity) |
| This compound (Parent) | Enzyme X Inhibition | IC₅₀ = 100 nM |
| Analogue A (Modification at C-17) | Enzyme X Inhibition | IC₅₀ = 50 nM |
| Analogue B (Modification in A-ring) | Enzyme X Inhibition | IC₅₀ = 500 nM |
| Analogue C (Different C/D Stereochemistry) | Receptor Y Binding | Kd = 200 nM |
| Analogue D (Heteroatom in D-ring) | Receptor Y Binding | Kd = 50 nM |
(Note: In a true interactive data table, users could potentially filter, sort, or visualize this data.)
Analytical and Bioanalytical Methodologies for D Homo S
Spectrometric and Spectroscopic Quantification of D-Homo-S
Mass Spectrometry (LC-MS/MS) for this compound Quantitation in Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the quantitative analysis of small molecules in complex biological matrices such as serum, plasma, urine, and tissues. researchgate.netmdpi.comspectroscopyeurope.comfarmaciajournal.com The technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This combination is particularly advantageous for analyzing analytes present at low concentrations within matrices containing numerous endogenous components that could otherwise interfere with detection. researchgate.netspectroscopyeurope.com
The general workflow for LC-MS/MS analysis of small molecules in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step aimed at extracting the analyte of interest from the matrix, removing interfering substances, and potentially concentrating the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netmdpi.comspectroscopyeurope.com SPE, particularly using specific cartridges like molecularly imprinted polymers, can enhance selectivity by binding the analyte while allowing matrix components to pass through. mdpi.com
Following sample preparation, the extracted sample is injected into an LC system, typically employing a reversed-phase column for the separation of the analyte from residual matrix components and other compounds. farmaciajournal.com The LC effluent is then introduced into a mass spectrometer, commonly via an electrospray ionization (ESI) source, which is suitable for ionizing a wide range of polar and non-polar molecules. farmaciajournal.comnih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion of the analyte and the detection of specific product ions. This process, often performed in multiple reaction monitoring (MRM) mode, provides high specificity and minimizes interference from coeluting compounds with similar precursor masses. nih.gov
LC-MS/MS methods offer several advantages for quantitative analysis, including high sensitivity, wide dynamic range, and the ability to simultaneously quantify multiple analytes. mdpi.comnih.gov Method validation typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, matrix effects, and recovery. researchgate.netmdpi.com Surrogate matrices or standard addition approaches may be employed to address challenges posed by endogenous analytes in biological matrices. researchgate.net
While LC-MS/MS is a powerful tool for quantifying small molecules in biological samples, specific validated methods and detailed research findings for the quantitation of this compound in complex biological matrices using LC-MS/MS were not identified in the provided search results.
Electrochemical Detection Methods for this compound
Electrochemical detection methods offer a sensitive and cost-effective approach for the analysis of compounds that exhibit electrochemical activity, meaning they can undergo oxidation or reduction at an electrode surface. mdpi.commdpi.com These methods measure the electrical signals (current or voltage) generated by the electron transfer reactions between the analyte and the electrode. mdpi.com The magnitude of the signal is proportional to the concentration of the analyte. nih.gov
Various electrochemical techniques can be employed, including different forms of voltammetry such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). mdpi.comacs.org These techniques involve applying a varying potential to the electrode and measuring the resulting current. By carefully controlling the applied potential, selective detection of analytes with specific redox potentials can be achieved, even in the presence of interfering substances. mdpi.com
To enhance the sensitivity and selectivity of electrochemical detection, modified electrodes are frequently used. These electrodes have their surfaces modified with materials such as nanomaterials (e.g., carbon nanotubes, graphene derivatives, metal nanoparticles) or polymers, which can improve electron transfer kinetics, provide a larger surface area, or offer specific binding sites for the analyte. mdpi.commdpi.comrsc.org Electrochemical biosensors, which integrate a biological recognition element (like an enzyme or antibody) with an electrochemical transducer, represent another advanced approach for highly sensitive and selective detection. mdpi.comnih.gov Label-free electrochemical biosensors directly measure changes in electrical signals upon the binding of the target analyte to the biorecognition molecule on the electrode surface. nih.gov
Electrochemical sensing has been applied to the detection of various organic molecules, including drugs and environmental pollutants. mdpi.comacs.orgrsc.org Its advantages include simplicity of design, rapid detection time, low cost, and high sensitivity, potentially enabling real-time measurements and point-of-care applications. mdpi.comnih.gov
Despite the general applicability of electrochemical methods to electroactive compounds, specific studies detailing the electrochemical properties or detection of this compound using these techniques were not found in the consulted literature.
Development of Immunoassays for this compound
Immunoassays are analytical methods that utilize the highly specific binding affinity between antibodies and antigens (the analyte) for detection and quantification. ucanr.eduresearchgate.net These techniques are known for their high sensitivity, selectivity, and throughput, making them valuable tools for analyzing a wide range of substances, including small molecules. ucanr.eduresearchgate.net
For small molecules like this compound, which are typically not large enough to elicit an immune response on their own (i.e., they are haptens), immunoassay development requires conjugating the hapten to a larger carrier molecule, such as a protein (e.g., bovine serum albumin - BSA or ovalbumin - OVA), to create an immunogen. ucanr.edunih.gov This immunogen is then used to raise antibodies in an animal host. ucanr.edunih.gov The specificity and sensitivity of the resulting immunoassay are fundamentally determined by the affinity of the generated antibodies for the target analyte. ucanr.edu
Enzyme-linked immunosorbent assay (ELISA) is a common immunoassay format. nih.govnih.gov ELISAs can be configured in various ways, including competitive or sandwich formats. For small molecules, competitive immunoassays are often employed, where the analyte in the sample competes with a labeled version of the analyte for binding sites on a limited amount of antibody. researchgate.net The amount of labeled analyte bound is inversely proportional to the concentration of the analyte in the sample. researchgate.net Heterogeneous immunoassays require a separation step to remove unbound reagents, typically achieved by washing a solid phase (e.g., microtiter plate wells) coated with an antibody or antigen. ucanr.edu
The development of a robust immunoassay involves careful design of the hapten and immunogen, production and characterization of specific antibodies, and optimization and validation of the assay protocol. ucanr.edunih.govnih.gov Validation typically includes assessing parameters such as sensitivity (e.g., IC50, limit of detection), specificity (cross-reactivity with structurally similar compounds), accuracy, precision, and matrix effects. nih.govnih.gov
While immunoassays are powerful tools for the detection of small molecules, specific details regarding the development or application of immunoassays for the quantification of this compound were not found in the provided search results.
Advanced Characterization Techniques for this compound Materials
Advanced characterization techniques are essential for understanding the physical and chemical properties of materials containing this compound, should it be incorporated into or form part of a material. These techniques provide detailed information about the material's structure, morphology, composition, and other relevant characteristics at various scales. european-mrs.comresearchgate.netmdpi.com
A combination of techniques is often necessary for comprehensive material characterization. european-mrs.com Spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, can provide information about the vibrational modes of molecules within the material, helping to identify functional groups and assess molecular structure. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and dynamics of compounds within materials. nih.gov
Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging of the material's surface morphology and internal structure. researchgate.netmdpi.com Atomic Force Microscopy (AFM) can provide detailed three-dimensional topographical information about surfaces at the nanoscale. researchgate.netmdpi.com
X-ray based techniques, including X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), are valuable for determining the crystalline structure, phase composition, and elemental composition of materials, particularly their surfaces. researchgate.netnih.gov
These advanced characterization techniques are broadly applicable to a wide range of materials, including organic, inorganic, and hybrid systems. european-mrs.comresearchgate.netmdpi.comeuropean-mrs.com They play a crucial role in understanding the relationship between a material's structure and its properties, which is vital for material design and optimization. european-mrs.comnih.goveuropean-mrs.com
Emerging Research Frontiers and Advanced Methodologies for D Homo S
D-Homo-S in Chemical Biology Tool Development
The unique stereochemistry of the D-homo steroid nucleus makes this compound an attractive scaffold for the development of sophisticated chemical biology tools. These tools are designed to probe complex biological systems, identify molecular targets, and elucidate mechanisms of action. By functionalizing the this compound core, researchers can create molecular probes, affinity labels, and imaging agents.
For instance, the introduction of photoreactive groups or "click chemistry" handles at specific positions on the this compound structure allows for covalent labeling of binding partners within a cellular context. This technique, known as activity-based protein profiling (ABPP), can identify direct protein targets of this compound, providing crucial insights into its mechanism of action. Furthermore, attaching fluorescent dyes or positron-emitting isotopes can transform this compound into an imaging agent, enabling the visualization of its distribution and target engagement in living cells or whole organisms. The development of such tools is critical for moving beyond phenomenological observations to a precise molecular understanding of this compound bioactivity. Neanderthals, for example, developed sophisticated flake tools from prepared stone cores, an innovation that allowed for more precise and varied tool shapes for specific tasks like hunting and sewing. si.edu Similarly, the tailored design of this compound-based chemical tools enables precise interrogation of specific biological functions.
Application of Omics Technologies to this compound Research
Omics technologies, which permit the large-scale study of biological molecules, have revolutionized the investigation of bioactive compounds like this compound. nih.govspringernature.com These high-throughput methods provide a holistic view of the cellular response to a chemical perturbation, offering unbiased insights into efficacy, mechanism of action, and potential off-target effects.
This compound in Metabolomics Studies
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, can reveal the impact of this compound on cellular metabolism. By comparing the metabolic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify pathways that are significantly altered. For example, mass spectrometry-based metabolomics could reveal that this compound treatment leads to a shift in steroid hormone biosynthesis or alters central carbon metabolism. Such findings can point towards the enzymatic pathways directly or indirectly modulated by the compound.
Table 1: Hypothetical Metabolite Changes Induced by this compound Treatment in a Cell Line
| Metabolite | Fold Change (this compound vs. Control) | p-value | Pathway Affected |
| D-Homoestrone | +3.4 | <0.01 | Steroid Metabolism |
| Pregnenolone | -2.1 | <0.05 | Steroidogenesis |
| Glutamate | +1.8 | <0.05 | Amino Acid Metabolism |
| Lactate | -1.5 | <0.05 | Glycolysis |
| ATP | -1.9 | <0.01 | Energy Metabolism |
This compound in Proteomics Studies
Proteomics analyzes the entire protein complement of a cell or tissue, providing a direct readout of functional changes induced by this compound. unica.it Techniques like mass spectrometry-based shotgun proteomics can quantify changes in the expression levels of thousands of proteins following this compound exposure. wikipedia.orgoup.com This can uncover regulated pathways and identify potential biomarkers of compound activity. For instance, a proteomics study might show that this compound treatment upregulates enzymes involved in a specific signaling cascade while downregulating cell cycle proteins, suggesting a potential anti-proliferative mechanism. Ancient protein analysis, or paleoproteomics, has demonstrated the power of this approach by elucidating the evolutionary relationships of early hominins from protein sequences preserved in dental enamel. nih.gov
Table 2: Illustrative Proteomic Changes in Response to this compound
| Protein | UniProt ID | Fold Change (this compound vs. Control) | Putative Function |
| Casein Kinase II | P68400 | +2.5 | Signal Transduction |
| Cyclin D1 | P24385 | -3.1 | Cell Cycle Regulation |
| Bax | Q07812 | +1.9 | Apoptosis Regulation |
| HSP90 | P07900 | -1.7 | Protein Folding |
| Squalene Synthase | P37268 | +2.2 | Cholesterol Biosynthesis |
This compound in Transcriptomics Studies
Transcriptomics involves the study of the complete set of RNA transcripts in a cell. Microarray or RNA-sequencing (RNA-seq) analysis can reveal how this compound alters gene expression profiles. This provides a comprehensive snapshot of the cellular response at the transcriptional level. A transcriptomic analysis might reveal that this compound exposure leads to the coordinated upregulation of genes involved in cellular detoxification pathways and the downregulation of inflammatory response genes. Such data can generate hypotheses about the compound's mechanism of action and its potential therapeutic applications. For example, transcriptomic analyses of tissues exposed to environmental compounds like PFOS and PFOA have been used to identify molecular markers and signatures of tumorigenesis. mdpi.com
Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Single-Cell Analysis of this compound Effects
Traditional bulk-cell analyses provide an average response across a population of cells, which can mask important heterogeneity. Single-cell analysis technologies, such as single-cell RNA sequencing (scRNA-seq), have emerged as powerful tools to dissect the effects of compounds like this compound with cellular resolution. nih.gov By analyzing the transcriptomes of thousands of individual cells, scRNA-seq can identify distinct cell subpopulations that respond differently to this compound. frontiersin.orgnih.gov This approach could reveal, for instance, that this compound has a potent effect on a rare cell type within a tumor that drives disease progression, an insight that would be missed by bulk analysis. This level of detail is crucial for understanding the nuanced effects of this compound in complex tissues and for identifying the precise cellular targets of its action.
Future Perspectives and Unanswered Questions in D Homo S Research
Addressing Challenges in D-Homo-S Synthesis and Biosynthesis
The synthesis of this compound, characterized by its expanded D-ring and the presence of a cyclopropane (B1198618) moiety fused to the steroid skeleton nih.gov, presents unique chemical challenges. Existing research on related D-homo-steroids highlights the complexity of achieving specific structural modifications, such as the introduction of the D-homo expansion and subsequent functionalization researchgate.net. Patents related to the preparation of D-homo-steroids mention the use of catalytic hydrogenation, for instance, employing palladium catalysts in the synthesis of 18-nor-D-homo-13 a-androstane compounds ingentaconnect.com. Other synthetic efforts on related structures like 3-oxygenated 17a-aza-d-homoandrostenes and D-homo-6-oxasteroids indicate the exploration of various synthetic routes and intermediates google.comarchive.org.
Deeper Elucidation of this compound Biological Functions and Targets
Preliminary biological investigations have compared this compound to testosterone (B1683101), revealing notable differences in their effects in animal models. A study in rabbits indicated that this compound exhibited more pronounced anti-gonadotrophic properties compared to testosterone nih.gov. It was observed to suppress spermatogenesis and increase accessory sex gland weights at doses where testosterone was less effective nih.gov. While this study provided initial evidence of biological activity, the precise molecular mechanisms underlying these effects remain largely unknown.
Future research needs to focus on identifying the specific biological targets with which this compound interacts. This includes investigating its binding affinity to steroid hormone receptors and other potential protein targets. Elucidating the downstream signaling pathways modulated by this compound is crucial for understanding its full biological profile. Unanswered questions pertain to whether this compound acts as an agonist or antagonist at specific receptors, or if its effects are mediated through novel mechanisms independent of classical steroid hormone action. Comparative studies with other natural and synthetic steroids are needed to fully characterize its pharmacological properties. Furthermore, exploring its potential biological activities beyond the reproductive system, given the diverse roles of steroids, represents an important future direction.
Integration of Multidisciplinary Approaches for this compound Studies
Advancing the understanding of this compound necessitates the integration of multidisciplinary approaches. Combining expertise from synthetic chemistry, analytical chemistry, molecular biology, structural biology, and computational modeling will be essential.
High-resolution analytical techniques are required for the detailed characterization of synthetic intermediates and the final this compound compound, ensuring purity and structural integrity. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide insights into the interaction of this compound with its protein targets at the molecular level. Computational approaches, including molecular docking and dynamics simulations, can complement experimental studies by predicting binding modes and affinities, guiding the design of analogues with potentially improved properties. The application of 'omics' technologies, such as transcriptomics or proteomics, could help identify global changes in gene or protein expression induced by this compound treatment, providing a broader understanding of its biological impact.
This compound as a Model for Novel Chemical Entity Research
The unique structural features of this compound, particularly the D-homo expansion and the cyclopropane ring, position it as a valuable model compound for the exploration of novel chemical entities based on the steroid scaffold. Steroids are a class of compounds with diverse and potent biological activities, and structural modifications have historically been a fruitful strategy in drug discovery.
Q & A
Basic Research Questions
Q. How to formulate a testable research question for studying D-Homo-S?
- Methodological Approach : Use the P-E/I-C-O framework to structure your question:
- Population (P) : Define the biological system or model organism (e.g., in vitro cell lines, murine models).
- Exposure/Intervention (E/I) : Specify the dosage, administration route, or experimental conditions for this compound.
- Comparison/Control (C) : Include negative/positive controls (e.g., placebo, alternative compounds).
- Outcome (O) : Quantify endpoints (e.g., enzymatic activity, gene expression).
Q. What strategies are effective for conducting a literature review on this compound?
- Stepwise Process :
Keyword Optimization : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial").
Database Selection : Prioritize PubMed, Scopus, and specialized chemistry repositories (avoiding non-peer-reviewed sources).
Gap Analysis : Create a matrix to categorize findings (e.g., mechanisms, contradictory results) and identify understudied areas .
- Tool Recommendation : Reference managers like Zotero for organizing studies and tracking citations.
Q. How to design a controlled experiment for this compound?
- Key Components :
- Randomization : Minimize bias in sample allocation.
- Blinding : Single/double-blind protocols for subjective measurements.
- Replication : Technical vs. biological replicates to ensure reproducibility.
- Ethical Compliance : Adhere to institutional guidelines for human/animal studies, including informed consent and IACUC approval .
Advanced Research Questions
Q. How to resolve contradictions in this compound study outcomes across different methodologies?
- Analytical Framework :
| Conflict Type | Resolution Strategy |
|---|---|
| Methodological | Compare assay sensitivity (e.g., ELISA vs. Western blot) and validate with orthogonal techniques. |
| Dosage-Dependent | Conduct dose-response curves to identify non-linear effects. |
| Model-Specific | Replicate findings in alternative models (e.g., zebrafish vs. murine). |
- Statistical Tools : Meta-analysis to aggregate data from heterogeneous studies, adjusting for bias via funnel plots .
Q. What advanced techniques are suitable for analyzing this compound interactions at the molecular level?
- Multi-Modal Approaches :
- Structural Analysis : X-ray crystallography or cryo-EM to map binding sites.
- Kinetic Studies : Surface plasmon resonance (SPR) for real-time interaction monitoring.
- Computational Modeling : Molecular dynamics simulations to predict stability and affinity.
Q. How to design a longitudinal study for this compound toxicity assessment?
- Protocol Considerations :
- Timepoints : Baseline, acute (24–72h), and chronic (weeks/months) measurements.
- Biomarkers : Include histopathology, serum markers (e.g., ALT/AST for liver toxicity).
- Ethical Safeguards : Predefined stopping criteria for adverse effects .
- Data Management : FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets .
Q. What frameworks support integrating multi-omics data in this compound research?
- Workflow :
Transcriptomics : RNA-seq to identify differentially expressed genes.
Proteomics : LC-MS/MS to quantify protein expression changes.
Metabolomics : NMR or mass spectrometry for metabolic pathway analysis.
- Integration Tools : Pathway enrichment analysis (KEGG, Reactome) and machine learning (e.g., Random Forest for feature selection) .
Methodological Best Practices
Q. How to ensure reproducibility in this compound studies?
- Documentation : Detailed SOPs for experimental protocols and reagent batch numbers.
- Open Science : Pre-register hypotheses on platforms like Open Science Framework and share code via GitHub .
Q. What ethical considerations apply to this compound clinical trials?
- Informed Consent : Disclose potential risks/benefits and secondary use of data.
- Data Anonymization : GDPR/IRB-compliant methods for participant privacy.
- Conflict of Interest : Disclose funding sources and intellectual property ties .
Tables for Reference
Table 1 : Key Components of a Research Question (P-E/I-C-O Framework)
| Component | Description | Example for this compound |
|---|---|---|
| Population | Target system | Human hepatocyte cell line |
| Exposure | Compound dosage | 10 µM this compound, 24h exposure |
| Comparison | Control group | Untreated cells + vehicle control |
| Outcome | Measured effect | CYP3A4 enzyme activity (nmol/min/mg) |
Table 2 : Common Data Contradiction Scenarios and Solutions
| Scenario | Cause | Solution |
|---|---|---|
| Varied IC50 values | Assay sensitivity differences | Validate via ITC (Isothermal Titration Calorimetry) |
| Opposite in vivo/in vitro effects | Metabolic activation required | Test prodrug derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
